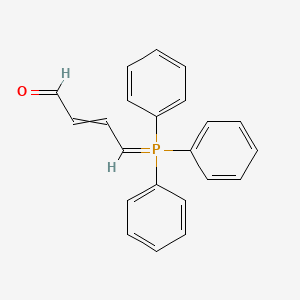![molecular formula C17H28ClN5 B14415554 [1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl- CAS No. 85196-55-0](/img/structure/B14415554.png)
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- is a chemical compound with the molecular formula C₁₇H₂₈ClN₅ and a molecular weight of 337.891 g/mol . This compound belongs to the triazine family, which is characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms. The presence of chlorine and dicycloheptyl groups makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
The synthesis of [1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- can be achieved through several methods:
Trimerization of Nitriles: Symmetrical 1,3,5-triazines are often prepared by the trimerization of nitriles such as cyanogen chloride or cyanamide.
Pinner Triazine Synthesis: This method involves the reaction of an alkyl or aryl amidine with phosgene.
Condensation of Cyanoguanidine with Nitriles: Amine-substituted triazines, such as guanamines, are synthesized by condensing cyanoguanidine with the corresponding nitrile.
Analyse Des Réactions Chimiques
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Applications De Recherche Scientifique
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other triazine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of [1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N’-dicycloheptyl- can be compared with other triazine derivatives such as:
Cyanuric Acid:
Cyanuric Chloride: 2,4,6-Trichloro-1,3,5-triazine is a starting material for the synthesis of various herbicides.
Propriétés
Numéro CAS |
85196-55-0 |
|---|---|
Formule moléculaire |
C17H28ClN5 |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
6-chloro-2-N,4-N-di(cycloheptyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H28ClN5/c18-15-21-16(19-13-9-5-1-2-6-10-13)23-17(22-15)20-14-11-7-3-4-8-12-14/h13-14H,1-12H2,(H2,19,20,21,22,23) |
Clé InChI |
NDHBZABQERFFOL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NC2=NC(=NC(=N2)Cl)NC3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


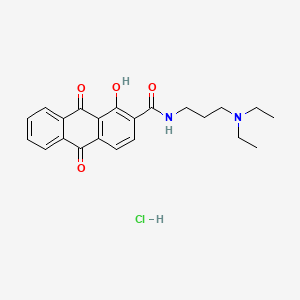
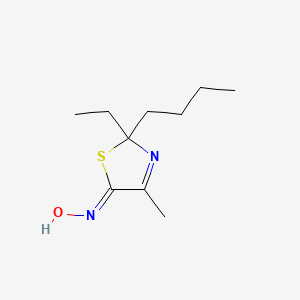

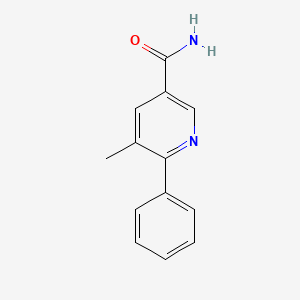
![2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate](/img/structure/B14415501.png)
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)
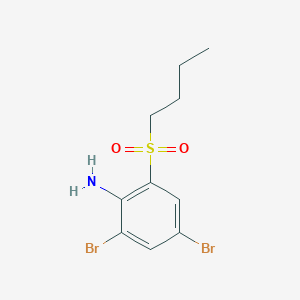
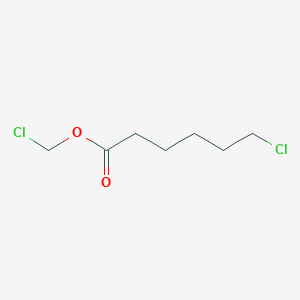
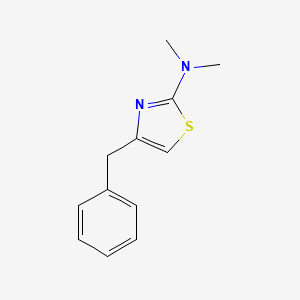

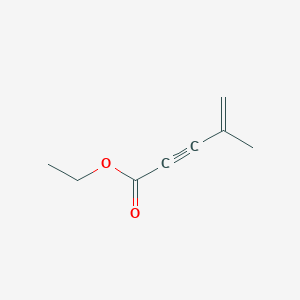
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)

